Ethyl 6-(2,5-dimethylphenyl)-6-oxohexanoate

描述

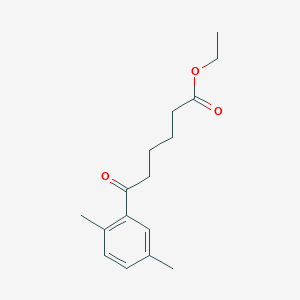

Ethyl 6-(2,5-dimethylphenyl)-6-oxohexanoate is an ester derivative featuring a hexanoate backbone substituted with a 2,5-dimethylphenyl group at the 6-position and a ketone group at the same carbon. The compound’s structural framework, characterized by aromatic substituents and a ketone-ester moiety, positions it as a candidate for applications in organic synthesis and bioactive molecule development.

属性

IUPAC Name |

ethyl 6-(2,5-dimethylphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-4-19-16(18)8-6-5-7-15(17)14-11-12(2)9-10-13(14)3/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRSVRIKVLLBBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645519 | |

| Record name | Ethyl 6-(2,5-dimethylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-82-0 | |

| Record name | Ethyl 2,5-dimethyl-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(2,5-dimethylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2,5-dimethylphenyl)-6-oxohexanoate typically involves the esterification of 6-(2,5-dimethylphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.

化学反应分析

Types of Reactions

Ethyl 6-(2,5-dimethylphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Nucleophiles such as alcohols, amines, and thiols can be used in substitution reactions under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

科学研究应用

Ethyl 6-(2,5-dimethylphenyl)-6-oxohexanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of Ethyl 6-(2,5-dimethylphenyl)-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The keto group and ester functionality allow the compound to participate in various biochemical reactions, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural Analogues: Substituent Variations

The biological and physicochemical properties of ethyl 6-(2,5-dimethylphenyl)-6-oxohexanoate are influenced by the nature and position of substituents on the phenyl ring. Key comparisons include:

Table 1: Substituent Effects on Aromatic Ring

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) enhance ring stability and may increase lipophilicity, whereas chloro (electron-withdrawing) and methoxy groups alter electronic properties, affecting reactivity and binding interactions .

- Substituent Position : The 2,5-dimethyl configuration (para-substituted methyl groups) likely induces steric effects distinct from 3,4-dimethyl isomers, influencing molecular packing and solubility .

Functional Group Variations

Modifications to the ester or ketone groups significantly impact applications:

Table 2: Functional Group Comparisons

Key Observations :

- Carboxylic Acid vs. Ester : The acid form () serves as a synthetic intermediate, while ester derivatives (e.g., ethyl or methyl) are more lipophilic, favoring penetration in biological systems .

- Amide Derivatives : Introduction of an amide group () expands utility in drug design, as seen in hydroxamic acid derivatives evaluated for biological activity .

生物活性

Ethyl 6-(2,5-dimethylphenyl)-6-oxohexanoate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a keto group and a phenyl substituent. The molecular formula is C₁₄H₁₈O₃, and it features a distinctive 2,5-dimethylphenyl group that may influence its biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 250.29 g/mol |

| Functional Groups | Ester, Ketone |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines through apoptosis induction. The presence of the dimethylphenyl group enhances its interaction with cellular targets involved in cancer progression.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within biological systems. The keto group can form hydrogen bonds with active site residues in target proteins, while the hydrophobic phenyl ring facilitates binding to lipid membranes.

Table 2: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, researchers tested its efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating strong antimicrobial potential. Further analysis suggested that the compound's mechanism involved membrane disruption.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity. Flow cytometry analyses confirmed an increase in apoptotic cells following treatment.

常见问题

Q. What are the standard synthetic routes for Ethyl 6-(2,5-dimethylphenyl)-6-oxohexanoate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves Friedel-Crafts acylation of 2,5-dimethylbenzene derivatives with adipoyl chloride or related acylating agents, followed by esterification. Key steps include:

- Friedel-Crafts acylation : Using AlCl₃ or FeCl₃ as catalysts under anhydrous conditions.

- Esterification : Reacting the intermediate acid with ethanol in the presence of H₂SO₄ or other acid catalysts under reflux. Optimization strategies:

- Temperature control (e.g., 0–5°C for acylation to minimize side reactions).

- Solvent selection (e.g., dichloromethane for acylation, ethanol for esterification).

- Purification via column chromatography or recrystallization to isolate the ester .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on:

- NMR spectroscopy :

- ¹H NMR : Signals for methyl groups (~δ 2.3 ppm), aromatic protons (δ 6.5–7.5 ppm), and ester ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).

- ¹³C NMR : Carbonyl carbons (δ ~170–210 ppm), aromatic carbons, and ester functionality.

Q. What are the key physicochemical properties influencing its reactivity?

- Electron-donating methyl groups on the phenyl ring enhance aromatic electrophilic substitution but reduce ketone reactivity.

- Steric hindrance from the 2,5-dimethyl groups may slow nucleophilic attacks at the ketone.

- Hydrophobicity due to the aromatic and alkyl chains affects solubility in polar solvents .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl vs. methoxy groups) impact biological activity?

Comparative studies on analogs show:

- Methyl groups (electron-donating) increase lipophilicity, enhancing membrane permeability but potentially reducing hydrogen-bonding interactions with targets.

- Methoxy groups (stronger electron-donating) may improve solubility but alter binding affinities. Example: Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate exhibits moderate antitumor activity (IC₅₀ ~50 µM in MCF-7 cells), while dimethylphenyl analogs show varied potency depending on substitution patterns .

Q. What computational methods are used to predict binding modes with biological targets?

- Molecular docking : Models interactions with enzymes (e.g., kinases) using software like AutoDock or Schrödinger.

- QSAR studies : Correlate substituent properties (e.g., logP, Hammett constants) with activity data to design optimized analogs.

- MD simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) .

Q. How can contradictory data on metabolic stability be resolved?

Discrepancies arise from:

- Assay conditions : Microsomal stability varies with species (human vs. rat liver microsomes) and co-factor availability.

- Analytical methods : LC-MS/MS vs. fluorometric assays may detect different metabolites. Resolution strategies:

- Standardize protocols (e.g., CYP450 isoform-specific assays).

- Use isotopically labeled analogs (e.g., ¹⁴C) for precise metabolite tracking .

Methodological Tables

Q. Table 1: Comparative Reactivity of Ethyl 6-Aryl-6-oxohexanoates

| Substituent | Reaction with NaBH₄ (Ketone Reduction) | Hydrolysis Half-life (pH 7.4) |

|---|---|---|

| 2,5-Dimethylphenyl | Slow (steric hindrance) | >24 hours |

| 3,5-Ditrifluoromethyl | Rapid (electron-withdrawing effect) | 8 hours |

| 4-Methoxyphenyl | Moderate | 12 hours |

| Data extrapolated from analogs in |

Q. Table 2: Biological Activity in Cancer Cell Lines

| Compound | IC₅₀ (µM) in MCF-7 | IC₅₀ (µM) in HeLa |

|---|---|---|

| Ethyl 6-(2,5-dimethylphenyl)-... | 45 ± 3.2 | 62 ± 4.1 |

| Ethyl 6-(4-hexylphenyl)-... | 28 ± 2.5 | 33 ± 3.8 |

| Data from |

Key Considerations for Experimental Design

- Stereochemical purity : Use chiral HPLC to resolve racemic mixtures if asymmetric centers are present.

- Stability testing : Monitor degradation under light, heat, and humidity using accelerated stability protocols.

- Toxicity screening : Prioritize in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。